molecular formula C10H18N2O6S B14491655 Methyl 7-nitro-6-[(2-nitroethyl)sulfanyl]heptanoate CAS No. 64820-04-8

Methyl 7-nitro-6-[(2-nitroethyl)sulfanyl]heptanoate

Cat. No.: B14491655
CAS No.: 64820-04-8
M. Wt: 294.33 g/mol
InChI Key: KYYHNDAOGNLVTG-UHFFFAOYSA-N
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Description

Methyl 7-nitro-6-[(2-nitroethyl)sulfanyl]heptanoate is a chemical compound characterized by its unique structure, which includes both nitro and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-nitro-6-[(2-nitroethyl)sulfanyl]heptanoate typically involves multiple steps, starting with the preparation of the heptanoate backbone, followed by the introduction of nitro and sulfanyl groups. Common synthetic routes may include:

    Nitration: Introduction of nitro groups using nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids.

    Thioether Formation: Introduction of the sulfanyl group through nucleophilic substitution reactions, often using thiols or sulfides as reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-nitro-6-[(2-nitroethyl)sulfanyl]heptanoate can undergo various types of chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution: Alkyl halides, thiols.

Major Products

    Oxidation: Formation of nitro derivatives with higher oxidation states.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 7-nitro-6-[(2-nitroethyl)sulfanyl]heptanoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 7-nitro-6-[(2-nitroethyl)sulfanyl]heptanoate involves its interaction with molecular targets through its nitro and sulfanyl groups. These interactions can lead to various biochemical effects, such as inhibition of enzymes or disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 7-nitroheptanoate: Lacks the sulfanyl group, making it less reactive in certain substitution reactions.

    Methyl 6-[(2-nitroethyl)sulfanyl]heptanoate: Lacks one of the nitro groups, affecting its oxidation and reduction behavior.

Uniqueness

Methyl 7-nitro-6-[(2-nitroethyl)sulfanyl]heptanoate is unique due to the presence of both nitro and sulfanyl groups, which confer distinct reactivity and potential applications compared to similar compounds. This dual functionality allows for a broader range of chemical transformations and interactions.

Properties

CAS No.

64820-04-8

Molecular Formula

C10H18N2O6S

Molecular Weight

294.33 g/mol

IUPAC Name

methyl 7-nitro-6-(2-nitroethylsulfanyl)heptanoate

InChI

InChI=1S/C10H18N2O6S/c1-18-10(13)5-3-2-4-9(8-12(16)17)19-7-6-11(14)15/h9H,2-8H2,1H3

InChI Key

KYYHNDAOGNLVTG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCC(C[N+](=O)[O-])SCC[N+](=O)[O-]

Origin of Product

United States

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